2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline

Medicinal Chemistry Lipophilicity ADME

Developing quinazoline-based lead series often requires laborious multi-step synthesis of halogenated cores. This compound solves that by integrating three orthogonal reactive handles (4-Br-phenyl for Suzuki coupling, 4-Cl for SNAr, and 7-F for logP modulation) in a single building block, enabling sequential functionalization without de novo core assembly. - Sequential chemoselective reactions for efficient library synthesis - Predictable +2.21 logP increase versus des-fluoro analog for fine-tuning lipophilicity - Consistent supply with ≥97% purity; shipped ambient as non-hazardous

Molecular Formula C14H7BrClFN2
Molecular Weight 337.57 g/mol
CAS No. 885277-86-1
Cat. No. B1393688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline
CAS885277-86-1
Molecular FormulaC14H7BrClFN2
Molecular Weight337.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(C=CC(=C3)F)C(=N2)Cl)Br
InChIInChI=1S/C14H7BrClFN2/c15-9-3-1-8(2-4-9)14-18-12-7-10(17)5-6-11(12)13(16)19-14/h1-7H
InChIKeyRBBUGKUKHHPJHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline Procurement Guide


2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline is a highly decorated heterocyclic building block within the quinazoline family . Its core scaffold is functionalized with three distinct halogen handles: a 4-bromo substituent on the 2-phenyl ring, a 4-chloro group, and a 7-fluoro atom on the quinazoline core [1]. This specific substitution pattern, with a molecular weight of 337.57 g/mol and a calculated LogP of 5.56, defines it as a lipophilic intermediate for constructing more complex molecular architectures .

2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline: Irreplaceable by Simple Analogs


The concurrent presence of chlorine, bromine, and fluorine atoms on the quinazoline scaffold creates a specific reactivity and physicochemical profile that is not replicated by des-halo or mono/di-substituted analogs. For instance, replacing this compound with the non-fluorinated 2-(4-bromophenyl)-4-chloroquinazoline [1] results in a drastic LogP shift from 5.56 to 3.35, fundamentally altering its suitability for reactions or designs requiring high lipophilicity . Similarly, using the core 4-chloro-7-fluoroquinazoline removes the critical 2-(4-bromophenyl) handle for cross-coupling, changing the entire synthetic sequence.

2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline: Key Differentiation Evidence


Lipophilicity Advantage Over Non-Fluorinated Analog

The 7-fluoro substituent on 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline drives a significant increase in lipophilicity compared to its des-fluoro analog, 2-(4-bromophenyl)-4-chloroquinazoline . The target compound exhibits a computed LogP of 5.56 [1], whereas the des-fluoro analog has a computed LogP of 3.35 . This difference of over 2 log units represents a more than 100-fold increase in the partition coefficient.

Medicinal Chemistry Lipophilicity ADME Property Optimization

Orthogonal Halogen Reactivity for Sequential Synthesis

This compound possesses three halogen atoms (Br, Cl, F) with distinct and predictable reactivity profiles, offering orthogonal diversification potential not found in simpler cores like 4-chloro-7-fluoroquinazoline (which lacks the 2-aryl bromide) . The 4-chloro group is a site for nucleophilic aromatic substitution (SNAr), the 4-bromophenyl group is primed for palladium-catalyzed cross-coupling (e.g., Suzuki), and the 7-fluoro group modulates the electronic properties of the ring system [1]. The calculated polar surface area is 26 Ų [1].

Synthetic Chemistry Cross-Coupling SNAr Building Blocks

Purity Specification & Sourcing Feasibility

Commercially, the target compound is available with a minimum purity specification of 95% as confirmed by multiple suppliers [1]. In contrast, the des-fluoro analog 2-(4-bromophenyl)-4-chloroquinazoline is listed by many of the same vendors but with varying purity specifications, and the core scaffold 4-chloro-7-fluoroquinazoline often requires custom synthesis for scales beyond milligram quantities . The target compound was available in 50 mg, 100 mg, 250 mg, and 500 mg pack sizes from a US-based supplier [1].

Procurement Purity Custom Synthesis

2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline Application Scenarios


Highly Lipophilic Drug Candidate Synthesis

When a medicinal chemistry project aims to improve drug-likeness by increasing logP over 5, 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline serves as a direct precursor. Its high LogP of 5.56 [1] contrasts sharply with the des-fluoro analog's lower LogP of 3.35 , allowing it to impart significantly greater lipophilicity to a final compound structure.

Orthogonal Functionalization for Targeted Library Synthesis

This compound is uniquely suited for generating diverse compound libraries through sequential, chemoselective reactions. The aryl bromide handle can undergo an initial Suzuki coupling, followed by an SNAr reaction at the 4-chloro position [1]. This two-step, one-building-block strategy avoids lengthy de novo synthesis of complex cores.

Fluorine Scan in Lead Optimization

For a lead series containing a 2-(4-bromophenyl)-4-chloroquinazoline scaffold, the 7-fluoro derivative provides a direct and quantifiable molecular change. The predictable +2.21 log unit increase in LogP [1] makes it a defined chemical probe for assessing the impact of fluorination on potency, metabolic stability, and pharmacokinetics.

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